Auramycinone

Description

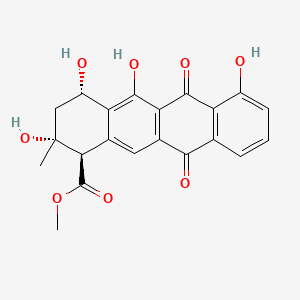

Structure

3D Structure

Properties

CAS No. |

78173-89-4 |

|---|---|

Molecular Formula |

C21H18O8 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-2,4,5,7-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C21H18O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,12,16,22-23,26,28H,7H2,1-2H3/t12-,16-,21+/m0/s1 |

InChI Key |

WCKNDRCJQZCZLO-LBJGKRIESA-N |

SMILES |

CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Isomeric SMILES |

C[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Canonical SMILES |

CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Other CAS No. |

78173-89-4 |

Synonyms |

auramycinone |

Origin of Product |

United States |

Natural Production and Biosynthesis of Auramycinone

Microbial Producers and Isolation Strategies

The primary producers of auramycinone are various species within the Streptomyces genus, a group of filamentous, Gram-positive bacteria predominantly found in soil environments. researchgate.netnih.gov These microorganisms are renowned for their prolific production of diverse secondary metabolites, including a wide array of antibiotics and other bioactive compounds. researchgate.netnih.gov

Identification of Streptomyces Species as Primary Producers

Streptomyces species are identified as the predominant microbial producers of anthracyclines, a class of compounds to which this compound belongs. nih.govmicrobiologyresearch.org The tetracyclic skeleton characteristic of anthracyclines is biosynthesized via aromatic (Type II) polyketide synthases, a process central to their natural production in these bacteria. nih.govmicrobiologyresearch.org this compound itself has been specifically reported as a natural product in Streptomyces anthocyanicus and Streptomyces lividans. nih.gov

Specific Strains Associated with this compound Biosynthesis (e.g., S. galilaeus, S. lividans, S. coelicolor)

Several Streptomyces strains have been identified and engineered for their association with this compound biosynthesis:

Streptomyces lividans : This strain is a key host for the production of this compound, particularly through the introduction of specific structural genes from other anthracycline-producing Streptomyces species, such as those responsible for nogalamycin, daunomycin, and aclacinomycin biosynthesis. nih.govmicrobiologyresearch.orgacs.org S. lividans TK24 has been utilized in genetic engineering efforts to produce this compound. nih.govgoogle.com

Streptomyces galilaeus : While primarily known for producing aclacinomycins, S. galilaeus is relevant as this compound shares the same C-9 stereochemistry with aklavinone (B1666741), an anthracyclinone produced by S. galilaeus, differing only in a substituent. nih.govresearchgate.net

Streptomyces coelicolor : Engineered derivatives of Streptomyces coelicolor, such as S. coelicolor M1152ΔmatAB, have been developed as improved hosts for the metabolic engineering and production of anthracyclinones, including this compound, aklavinone, and nogalamycinone. researchgate.netresearchgate.netresearchgate.netdigitellinc.com These engineered strains demonstrate enhanced biomass accumulation and anthracyclinone production. researchgate.netresearchgate.netresearchgate.net

Streptomyces coeruleorubidus : Streptomyces coeruleorubidus ATCC 31276 has been shown to convert this compound into other related compounds, such as 11-hydroxythis compound and 9-methyl-10-hydroxydaunomycin (feudomycin D), suggesting its role in further modifications within the anthracycline biosynthetic network. nih.govresearchgate.net

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a well-characterized polyketide pathway, involving a specialized enzyme complex known as a Type II Polyketide Synthase (PKS).

Polyketide Synthase (PKS) Involvement in Tetracyclic Core Formation (Type II PKS)

The tetracyclic aromatic carbon skeleton that forms the core of this compound, like other anthracyclines, is synthesized by aromatic (Type II) polyketide synthases. researchgate.netnih.govmicrobiologyresearch.orgmdpi.com Type II PKS systems are distinguished by their ability to produce polycyclic aromatic compounds through a series of iterative reactions. mdpi.commdpi.com The formation of the polyketide chain occurs via iterative Claisen condensation reactions, which are fundamental to the assembly of the complex ring structure. acs.org

Minimal PKS Components and Their Catalytic Roles

The core machinery responsible for synthesizing the polyketide backbone of this compound is the minimal Type II PKS (minPKS) complex. researchgate.netmdpi.comnih.govresearchgate.netasm.orgresearchgate.netnih.govplos.org This complex is typically composed of three dissociable enzymes, each with a specific catalytic role:

Ketoacyl Synthase (KSα) : This enzyme, along with the chain length factor, catalyzes the condensation reactions during each round of polyketide chain elongation. acs.orgresearchgate.netmdpi.comnih.govresearchgate.netasm.orgresearchgate.netnih.govplos.org It contains a cysteine-containing active site essential for assembling aromatic polyketides. nih.gov

Acyl Carrier Protein (ACP) : The ACP serves as a molecular scaffold, covalently tethering the growing polyketide chain via a flexible phosphopantetheinyl arm. researchgate.netmdpi.comnih.govasm.orgnih.govplos.org It carries the acyl units for condensation. plos.org

Precursor Condensation Mechanisms (e.g., Acetyl-CoA, Malonyl-CoA)

The biosynthesis of the this compound polyketide chain initiates with a starter unit, typically acetyl-CoA, which is loaded onto the acyl carrier protein. acs.orgnih.govresearchgate.netnih.govplos.orgresearchgate.net Following this initial step, the chain is elongated through sequential rounds of decarboxylative Claisen condensation. acs.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netyoutube.comrasmusfrandsen.dk In each round, malonyl-CoA units serve as extender units, being added to the growing polyketide chain. acs.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netyoutube.comrasmusfrandsen.dk For C-21 anthracyclinones like this compound, the minimal PKS complex condenses one starter unit with nine malonyl-CoA extender units to form a C-21 polyketide intermediate. acs.orgresearchgate.net The availability of malonyl-CoA, an essential precursor, is ensured by the enzyme acetyl-CoA carboxylase, which converts acetyl-CoA into malonyl-CoA. nih.govresearchgate.net

Post-Polyketide Tailoring Enzymes and Steps

Following the formation of the linear polyketide chain, a diverse array of tailoring enzymes orchestrates a series of modifications to transform the nascent intermediate into the mature this compound structure. These post-PKS steps are crucial for defining the final chemical complexity and stereochemistry of the anthracyclinone.,,,,,,

Cyclization Reactions and Stereochemical Control (e.g., C-9 Stereochemistry Dictation by Cyclases like SnoaL and AknH/DnrD)

The poly-β-ketothioester intermediate undergoes a series of regiospecific cyclization and aromatization reactions. Initial cyclizations typically involve the formation of the first (C7–C12), second (C5–C14), and third (C3–C16) rings, catalyzed by specific aromatase (ARO) and cyclase (CYC) enzymes, such as AknE/DpsF/SnoaE and AknW/DpsY/SnoaM, respectively.,

A critical step in determining the stereochemistry of the resulting anthracyclinone, particularly at the C-9 position, is the fourth-ring cyclization. This reaction can proceed via two distinct enzymatic routes:

Cyclases like SnoaL (or Kyc34) facilitate the cyclization of the fourth ring to yield a 9(S)-configured anthracyclinone, exemplified by nogalamycinone.,,,

Alternatively, cyclases such as AknH/DnrD are responsible for the cyclization that leads to a 9(R)-configured anthracyclinone, which includes compounds like aklavinone and this compound.,,,, The biosynthesis of this compound specifically follows this 9(R) pathway.,,

Ketoreduction Steps (e.g., C-7 Ketoreduction by Ketoreductases)

Ketoreduction reactions are integral to the shaping of the polyketide scaffold. An early step involves the reduction of the 9-position ketone to a hydroxyl group, catalyzed by a PKS-associated ketoreductase (KR), such as AknA/DpsE/SnoaD.,

A key terminal modification in the pathway to this compound is the C-7 ketoreduction. This reaction, often catalyzed by specific ketoreductases like AknU/DnrE, converts a precursor such as auraviketone (B1205591) into this compound.,,,

Enzymatic Functionalization Reactions

Beyond cyclization and ketoreduction, a variety of enzymatic functionalization reactions further diversify the anthracyclinone structure, introducing specific chemical groups at defined positions.

Hydroxylation reactions introduce hydroxyl groups, contributing to the structural and biological diversity of anthracyclinones:

1-Hydroxylation: Enzymes like KstA15 and KstA16, found in the kosinostatin biosynthetic gene cluster, can catalyze hydroxylation at the C-1 position.,

2-Hydroxylation: This modification can be achieved through specific metabolic engineering strategies, such as swapping ketoreductase and first-ring cyclase enzymes with the aromatase cyclase from the mithramycin biosynthetic pathway.,

4-Hydroxylation: While not explicitly detailed for this compound in the provided context, 4-hydroxylation is a common modification in anthracycline biosynthesis.

10-Hydroxylation: This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent hydroxylases, notably RdmB. This process typically requires an initial 15-methylesterase activity, often provided by enzymes like EamC.,,,

11-Hydroxylation: FAD-dependent monooxygenases, such as DnrF from the doxorubicin (B1662922) pathway, are known to catalyze hydroxylation at the C-11 position.

Methylation reactions, often involving S-adenosyl-L-methionine (SAM) as a methyl donor, are crucial tailoring steps:

DnrK: This canonical SAM-dependent methyltransferase is known to catalyze 4-O-methylation in the biosynthesis of daunorubicin (B1662515) and can also act on other anthracyclinones, including this compound.,

RdmB: Although primarily recognized for its 10-hydroxylation activity, RdmB has also been reported to exhibit 4-O-methylation activity.

Other methyltransferases, such as SnoaC and AknG/DnrC, are involved in the O-methylation of tricyclic anthracyclinone intermediates, forming compounds like nogalonic acid methyl ester and aklanonic acid methyl ester.,,

Decarboxylation reactions involve the removal of a carboxyl group, leading to further structural diversification:

EamK: This methyltransferase-like enzyme, originating from the komodoquinone pathway, catalyzes 10-decarboxylation. This reaction typically necessitates prior 15-methylesterase activity, often facilitated by enzymes such as EamC.,,

DnrK: In addition to its methylation activities, DnrK has been observed to possess a moonlighting activity of 10-decarboxylation, which is dependent on the presence of a free 10-carboxyl group on the substrate, usually generated by esterases like EamC.,

The biosynthesis of this compound is a testament to the sophisticated enzymatic machinery evolved by Streptomyces species. The precise coordination of polyketide synthesis with a diverse array of post-PKS tailoring enzymes, including cyclases, ketoreductases, hydroxylases, methyltransferases, and decarboxylases, dictates the final complex and biologically active structure of this anthracyclinone. Understanding these intricate pathways is fundamental for future efforts in combinatorial biosynthesis and the development of novel this compound derivatives.

Compound Names and PubChem CIDs

Regioisomerization (e.g., 4-Hydroxyl Regioisomerization)

Regioisomerization represents a critical tailoring step in the biosynthesis of anthracyclinones, including this compound. This process involves the rearrangement of functional groups, such as hydroxyl moieties, at specific positions on the polyketide scaffold. A notable example is the 4-hydroxyl regioisomerization, which plays a role in diversifying the chemical structures of anthracyclinone analogues nih.gov.

Research efforts have focused on engineering multi-oxygenase cassettes to catalyze various hydroxylations and decarboxylations, including the 4-hydroxyl regioisomerization. This enzymatic manipulation allows for the generation of oxidatively modified anthracyclinone analogues, expanding the chemical diversity of these natural products nih.gov. The ability to control such regioisomerization events through genetic engineering provides a pathway for producing bespoke anthracyclines with potentially altered biological properties nih.gov.

Dehydration Reactions in Downstream Conversions (e.g., this compound to Resomycin C)

A key downstream conversion involving this compound is its transformation into Resomycin C, a process that necessitates two distinct dehydration reactions. The elucidation of these biosynthetic steps has revealed novel enzymatic chemistry. Initially, the conversion from this compound to Resomycin C was considered elusive.

Recent studies have shown that this two-step conversion is catalyzed by a pair of enzymes: an NADPH-dependent reductase, ChaX, and a cyclase-like enzyme, ChaU. These enzymes work in concert to perform the first dehydration reaction on this compound. A second dehydration is then catalyzed by another cyclase-like enzyme, ChaJ, or alternatively, by the ChaX/ChaU pair itself. These dehydration reactions represent a novel type of chemistry for cyclase-like enzymes, which were previously associated primarily with hydroxylation and aldol (B89426) condensation functions. The elucidation of these steps has completed the understanding of the chartreusin (B1668571) biosynthetic pathway from this compound to Resomycin C.

The enzymatic steps involved in the conversion of this compound to Resomycin C are summarized in the table below:

| Step | Substrate | Enzymes Involved | Product | Reaction Type |

| 1 | This compound | ChaX (NADPH-dependent reductase), ChaU (cyclase-like) | Intermediate | Dehydration |

| 2 | Intermediate | ChaJ (cyclase-like) or ChaX/ChaU pair | Resomycin C | Dehydration |

Biosynthetic Gene Clusters and Regulatory Elements

The biosynthesis of this compound and other anthracyclinones is governed by organized groups of genes known as biosynthetic gene clusters (BGCs). These clusters encode the enzymes responsible for the entire biosynthetic pathway, from initial polyketide assembly to final tailoring steps.

Identification and Analysis of this compound-Related BGCs (e.g., snoA, snoaL, matAB gene clusters)

The anthracycline skeleton is biosynthesized by aromatic (Type II) polyketide synthases (PKSs). The minimal PKS (minPKS) complex, consisting of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP), catalyzes the iterative Claisen condensation reactions that form the polyketide backbone. Genes like snoA (often referred to as snoa1-a3) are part of this minimal PKS system and are crucial for the initial polyketide assembly in anthracyclinone biosynthesis.

The snoaL gene, encoding a nogalonic acid methyl ester cyclase, plays a significant role in determining the C-9 stereochemistry of anthracyclines. Its expression has been instrumental in producing anthracyclinones like nogalamycinone and this compound in heterologous hosts. This compound itself has been produced in Streptomyces lividans by introducing nine structural genes from various anthracycline-producing Streptomyces species, forming a constructed this compound biosynthesis cluster.

The matAB gene cluster has been identified as encoding glycosyltransferases responsible for the synthesis of extracellular poly-β-1,6-N-acetylglucosamine (PNAG), which can lead to cellular clumping in Streptomyces strains. Deleting the matAB gene cluster in Streptomyces coelicolor strains, such as M1152ΔmatAB, has resulted in improved biomass accumulation and enhanced anthracyclinone production by reducing mycelial aggregation, making these strains better cell factories for metabolic engineering nih.gov.

Key gene clusters and their roles in anthracyclinone biosynthesis are summarized below:

| Gene Cluster/Gene | Role in Biosynthesis | Associated Process |

| snoA (snoa1-a3) | Encodes components of the minimal Type II PKS, responsible for initial polyketide chain assembly. | Polyketide backbone formation |

| snoaL | Encodes a cyclase that dictates the C-9 stereochemistry of anthracyclines. | Cyclization and stereochemistry |

| matAB | Involved in extracellular polysaccharide synthesis; deletion improves host strain performance for anthracyclinone production. | Host strain engineering, biomass, and yield improvement |

Regulatory Genes and Their Influence on Biosynthesis

The biosynthesis of secondary metabolites in Streptomyces is subject to complex hierarchical regulation. Regulatory genes play a pivotal role in controlling the expression of BGCs, thereby influencing the production of compounds like this compound. Signals are typically sensed by global or pleiotropic regulators, which then transmit these signals to pathway-specific regulators.

The Streptomyces Antibiotic Regulatory Protein (SARP) family is a significant group of specific regulators that influence gene clusters involved in secondary metabolite biosynthesis. SARP proteins activate BGCs, often by binding to specific DNA recognition sequences. Examples include AknI and AknO, which are homologous to the SARP family and regulate the biosynthesis of aclacinomycin A, another anthracycline. The inactivation of regulatory genes like AknO can block the formation of the end product, highlighting their critical influence on the biosynthetic pathway. Generally, regulatory genes are frequently monocistronic, allowing for precise control over their expression.

Genomic Context of Anthracyclinone Biosynthesis

Biosynthetic gene clusters (BGCs) are typically organized groups of genes located together in an organism's genome, encoding the enzymes required for the production of specialized metabolites. This clustering is a common feature for secondary metabolic pathways, including those for anthracyclines. The genes within these clusters often tend to be co-transcribed in operons, which ensures the efficient and coordinated expression necessary for biosynthesis.

The genomic organization of anthracycline BGCs allows for the systematic cloning and expression of these genes in heterologous hosts, facilitating the elucidation of biosynthetic steps and the production of specific intermediates like this compound. For instance, this compound has been successfully produced in Streptomyces lividans by introducing a cluster of nine structural genes derived from various anthracycline-producing Streptomyces strains. This approach underscores the importance of understanding the genomic context for manipulating and engineering anthracycline biosynthesis pathways.

Chemical Synthesis and Structural Modification of Auramycinone

Total Synthesis Approaches

Total synthesis endeavors aim to construct auramycinone from simpler, readily available starting materials through a series of well-defined chemical reactions. These approaches often involve the strategic formation of the complex polycyclic ring system characteristic of anthracyclinones.

Strategies Involving Diels-Alder Reactions of o-Quinonoid Pyrones

A prominent strategy in the total synthesis of anthracyclinones, including this compound, utilizes Diels-Alder reactions of o-quinonoid pyrones. This method leverages the reactivity of these pyrones as dienes in [4+2] cycloaddition reactions. For instance, the dehydration of acid 3 (R=H) with acetic anhydride (B1165640) at 80°C generates the o-quinonoid pyrone 4. This highly reactive intermediate can then be efficiently trapped with electron-rich alkenes, such as 2-triethylsilyloxypropene, to form adducts mdpi.com. These adducts, like 6 (R=Me, P=SiEt3) and its 9-epimer, are subsequently transformed into (+)-auramycinone mdpi.com. This route is recognized as an efficient total synthesis for aklavinone (B1666741) and this compound mdpi.comnih.gov. The application of electron-deficient o-quinonoid pyrones in Diels-Alder reactions has been a key method for synthesizing (±)-aklavinone and (±)-auramycinone researchgate.netnih.gov.

Multi-step Organic Reaction Pathways

The total synthesis of complex natural products like this compound inherently involves multi-step organic reaction pathways. These pathways are meticulously designed sequences of reactions that enable the construction of the target molecule from simpler precursors nih.govchem960.com. The process often requires careful consideration of functional group interconversions, carbon-carbon bond formation, and stereochemical control nih.gov. While the Diels-Alder approach mentioned above is a specific example of a multi-step pathway, other general strategies in organic synthesis, such as those involving various functional group transformations and chain elongations, are fundamental to achieving the complete synthesis of such intricate structures chem960.com.

Key Intermediate Chemistry (e.g., Aldol (B89426) Condensation in Synthesis)

Key intermediate chemistry plays a crucial role in the synthesis of this compound, with reactions like aldol condensation being particularly significant. Aldol reactions are powerful carbon-carbon bond-forming reactions widely employed in organic synthesis, including the construction of natural products. In the context of this compound, intramolecular aldol condensation is a critical step in its biosynthetic pathway. The polyketide cyclase SnoaL, for example, catalyzes an intramolecular aldol condensation during the biosynthesis of polyketide antibiotics, which can lead to the formation of anthracyclinones such as this compound and nogalamycinone. This enzymatic aldol condensation mechanism, differing from classical aldolases, involves an invariant residue (Asp121) acting as an acid/base catalyst and stabilization of the enolate intermediate through delocalization over an extended pi system. Furthermore, a "pyrone aldol protocol" has been explored in the synthesis of related compounds, indicating the broader applicability of aldol-type reactions in synthesizing structures related to this compound.

Semi-Synthesis and Chemoenzymatic Approaches

Beyond total synthesis, semi-synthetic and chemoenzymatic approaches offer alternative routes to this compound and its derivatives, often capitalizing on the complexity and chirality inherent in biosynthetically produced intermediates.

Chemical Modification of Biosynthetic Intermediates

Semi-synthesis involves the chemical modification of a natural product or a biosynthetically derived intermediate to create new compounds. This approach is particularly advantageous for complex molecules like this compound, where biological systems can efficiently generate intricate chiral scaffolds that are challenging to synthesize purely chemically. By utilizing genetic and metabolic engineering, researchers can produce specific key intermediates, which are then subjected to chemical transformations to yield this compound or its novel analogs. This strategy allows for the diversification of natural products, improving properties such as efficacy or stability.

Integration of Enzymatic Steps in Synthesis

Chemoenzymatic synthesis integrates enzymatic catalysis with traditional chemical transformations to develop highly selective, efficient, and environmentally friendly synthetic pathways. In the biosynthesis of anthracyclinones, including this compound, specific enzymatic steps are fundamental. For instance, the conversion of tricyclic intermediates to 9(R)-configured anthracyclinones like aklavinone or this compound involves enzymes such as AknH/DnrD for cyclization and AknU/DnrE for 7-ketoreduction. The development of metabolic engineering platforms, such as the BioBricks system in Streptomyces coelicolor, aims to leverage these inherent enzymatic capabilities to improve the production of anthracyclinones and facilitate the generation of new derivatives through microbial synthesis. This integration allows for precise control over stereochemistry and regioselectivity, often difficult to achieve through purely chemical means.

Data Tables

The following table provides a summary of key compounds discussed in the context of this compound synthesis, along with their PubChem CIDs.

Synthetic Generation of this compound Derivatives and Analogs

The generation of this compound derivatives and analogs is a critical area of research aimed at developing compounds with improved efficacy and reduced side effects ontosight.ai. This involves both engineered approaches through chemical derivatization and the introduction of novel functional groups and structural motifs.

Engineered analogs of this compound can be generated through various chemical derivatization strategies ontosight.ai. Synthetic biology approaches, particularly metabolic engineering in heterologous hosts like Streptomyces coelicolor, have proven effective in producing this compound and its analogs nih.govnih.govacs.orgresearchgate.net. A BioBricks synthetic biology toolbox in Streptomyces coelicolor M1152ΔmatAB has been developed, capable of producing this compound, aklavinone, 9-epi-aklavinone, and nogalamycinone nih.govnih.gov. This platform has been extended to generate oxidatively modified analogs nih.govnih.gov.

Yield improvements for anthracyclinones, including this compound, have been achieved through several strategies in S. coelicolor M1152ΔmatAB. Overexpression of scbr2 resulted in a 3-fold improvement in this compound titers (from 4.4 to 13.0 mg/L) acs.org. Similarly, overexpression of ssgA from Streptomyces griseus led to a nearly 3-fold increase in this compound production (from 4.4 to 11.2 mg/L) acs.org. Increasing substrate availability by overexpressing acetyl-CoA carboxylase (e.g., accA2BE) also improved this compound yields by 2-fold (from 4.4 to 9.2 mg/L) acs.org.

Table 1: Yield Improvement Strategies for this compound in Streptomyces coelicolor M1152ΔmatAB

| Strategy | Initial Yield (mg/L) | Improved Yield (mg/L) | Fold Improvement |

| Overexpression of scbr2 | 4.4 | 13.0 | 3 |

| Overexpression of ssgA | 4.4 | 11.2 | ~3 |

| Overexpression of acetyl-CoA carboxylase | 4.4 | 9.2 | 2 |

The introduction of novel functional groups and structural motifs into the this compound scaffold is a key strategy for diversifying its chemical space and tailoring its biological properties ontosight.ainih.gov. This can be achieved through enzymatic modifications and chemical synthesis.

One significant approach involves reprogramming polyketide synthase (PKS) cassettes to generate hydroxylated analogs. For instance, swapping ketoreductase and first-ring cyclase enzymes for the aromatase cyclase from the mithramycin biosynthetic pathway can lead to 2-hydroxylated this compound analogs nih.govnih.govresearchgate.net. Furthermore, engineering multioxygenase cassettes allows for the catalysis of specific hydroxylations at positions such as C-1, C-10, and C-11, as well as 10-decarboxylation and 4-hydroxyl regioisomerization nih.govnih.govresearchgate.net. These modifications provide chemical handles for subsequent group-transfer enzymes, including methyltransferases, aminotransferases, and glycosyltransferases, enabling the rational metabolic engineering of diverse glycosylated anthracycline analogs nih.gov.

Research findings indicate that the hydroxyl groups at C-1, C-2, C-4, C-6, and C-11 on anthracycline aglycones significantly influence their in vitro potency jst.go.jp. Specifically, the hydroxyl group at C-1 and/or C-11 can enhance potency, while its absence at C-6 or the presence of a methoxyl group at C-6 can decrease cytotoxicity and the inhibition of nucleic acid synthesis jst.go.jp. The removal of a 10-carbomethoxy group at C-10 has been shown to result in a marked reduction in cytotoxicity and activity inhibiting nucleic acid synthesis jst.go.jp.

Table 2: Key Hydroxylation Sites and Their Impact on Anthracycline Activity

| Position | Functional Group Modification | Observed Impact on Activity |

| C-1 | Hydroxyl group | Enhanced in vitro potency jst.go.jp |

| C-2 | Hydroxyl group | No influence on in vitro potency jst.go.jp |

| C-4 | Hydroxyl group | Significant relationship to in vitro potency jst.go.jp |

| C-6 | Hydroxyl group | Essential for cytotoxicity and nucleic acid synthesis inhibition jst.go.jp |

| C-10 | Carbomethoxy group removal | Marked reduction in cytotoxicity and nucleic acid synthesis inhibition jst.go.jp |

| C-11 | Hydroxyl group | Enhanced in vitro potency jst.go.jp |

The ability to introduce various functional groups, such as ketones, aldehydes, and alcohols, provides versatile points for further chemical diversification nih.gov. This systematic modification of anthracyclines aims to achieve new analogs with improved properties, such as increased potency, reduced drug resistance, and decreased cardiotoxicity nih.gov.

Biological Activities and Molecular Mechanisms of Auramycinone

Antitumor Activity Studies (in vitro and animal models)

Auramycinone has demonstrated efficacy against various cancer cell lines, positioning it as a candidate for further development in cancer therapy. wikipedia.orgnih.gov

Studies employing mammalian cell viability assays have shown that this compound possesses antiproliferative activity against human cancer cell lines. nih.gov Cell viability assays are standard methods in biomedical research and drug discovery used to assess the impact of compounds on cell growth and proliferation by quantifying healthy cells. nih.govmdpi.comchem960.com These assays measure markers of cell activity such as metabolic activity, ATP production, or DNA synthesis. nih.govmdpi.com this compound, alongside related anthracyclinones like nogalamycinone and aklavinone (B1666741), exhibited moderate antiproliferative activity with half-maximal inhibitory concentration (IC50) values below 30 µM against several human cancer cell lines. nih.gov

This compound has shown moderate cytotoxicity against a range of human cancer cell lines. wikipedia.orgnih.gov While specific IC50 values for a diverse panel of cell lines are not extensively detailed in available literature, the general finding indicates its effectiveness in inducing cell death in cancerous cells. wikipedia.orgnih.gov This cytotoxic effect is a key aspect of its potential as an anticancer agent.

Inhibition of Cancer Cell Proliferation (e.g., Mammalian Cancer Cell Viability Assays)

Antimicrobial Properties (in vitro)

This compound exhibits significant antimicrobial properties, primarily functioning as an antibiotic. wikipedia.orgnih.gov

This compound is effective against a range of bacterial strains, with a particular emphasis on Gram-positive bacteria. wikipedia.orgnih.gov As an anthracycline antibiotic, its mechanism involves disrupting cellular processes vital for bacterial survival. wikipedia.orgnih.gov

Beyond its antibacterial effects, this compound is also recognized for its antifungal properties. wikipedia.org This broad-spectrum activity against both bacterial and fungal pathogens highlights its versatility as an antimicrobial agent. Research indicates its potential in combating various microbial infections. wikipedia.org However, current research does not explicitly detail antiviral activity for this compound.

Antibacterial Spectrum (e.g., against Gram-positive Bacteria)

Molecular and Cellular Mechanisms of Action

The primary molecular and cellular mechanism of action for this compound, consistent with other anthracyclines, involves its ability to intercalate into DNA. wikipedia.orgnih.gov This intercalation disrupts critical DNA-dependent functions, including replication and transcription processes, which are essential for the proliferation of rapidly dividing cells such as cancer cells and bacteria. wikipedia.orgnih.gov Furthermore, the mechanism of action of anthracyclines is often attributed to their interference with the function of DNA topoisomerase II. chem960.com This interference leads to the stabilization of the topoisomerase-mediated cleavable complex, resulting in specific types of DNA damage, notably double-strand protein-associated DNA breaks. The persistence of this drug-stabilized cleavable complex can act as an apoptotic stimulus, leading to programmed cell death. Additionally, indirect evidence suggests that bioreductive processes involving the quinone moiety of this compound can generate semiquinone radicals and reactive oxygen species, which may further contribute to its cytotoxic effects.

Structure Activity Relationships Sar of Auramycinone and Its Analogs

Influence of Tetracyclic Core Modifications on Biological Activity

The tetracyclic core of auramycinone is fundamental to its biological activity, and alterations to this core can profoundly impact its pharmacological profile. smolecule.com

The nature of the substituent at the C-4 position of the anthracycline aglycone plays a significant role in determining in vitro potency. Research indicates that the in vitro potency generally increases in the following order: methoxy (B1213986) < hydroxy < deoxy. jst.go.jp This suggests that the presence of a hydroxyl group or its absence (deoxy) at C-4 can be more favorable for activity compared to a methoxy group.

Table 1: Influence of C-4 Substituents on in vitro Potency

| C-4 Substituent | Relative in vitro Potency |

| Methoxy | Lowest |

| Hydroxy | Moderate |

| Deoxy | Highest |

Hydroxylation patterns on the tetracyclic ring are critical determinants of biological activity. The presence of a hydroxyl group at C-1 and/or C-11 has been shown to enhance the in vitro potency of anthracyclines. jst.go.jp However, while enhancing in vitro potency, a hydroxyl group at C-1 or C-11 can decrease the activity that prolongs the lifespan in L1210-bearing mice, despite lowering the effective doses. jst.go.jp In contrast, 10-hydroxylation and 11-hydroxylation are dependent on the 9R-stereochemistry but show tolerance towards both methyl and ethyl side chains at the same location. acs.org The dual 10- and 11-hydroxylations were found to be particularly challenging to achieve, possibly because 10-hydroxylase enzymes often prefer glycosylated substrates. acs.org The importance of 1-, 10-, and 11-hydroxylation in the cytotoxicity of anthracyclinones has been highlighted through chemical characterization and bioactivity profiling. acs.org

Table 2: Impact of Hydroxylation Patterns on Biological Activity

| Hydroxylation Position | Effect on in vitro Potency | Effect on in vivo Activity (L1210-bearing mice) | Stereochemistry Dependence | Side Chain Tolerance |

| C-1 and/or C-11 | Enhanced | Decreased (despite lower effective doses) | Not specified | Not specified |

| C-10 and C-11 | Important for cytotoxicity acs.org | Not specified | Dependent on 9R | Methyl, Ethyl |

Table 3: C-9 Stereochemistry and its Implications

| Compound | C-9 Configuration | Key Differentiating Feature |

| This compound | 9R | Methyl side chain |

| Aklavinone (B1666741) | 9R | Ethyl side chain |

| Nogalamycinone | 9S | Unique stereochemistry |

Role of Hydroxylation Patterns (e.g., 1-, 10-, 11-Hydroxylation)

Effects of Side Chain Modifications on Biological Activity

Modifications to the side chains, particularly at C-9 and C-10, also contribute to the SAR of this compound and its analogs.

The nature of the side chain at C-9 in anthracycline glycosides, such as those derived from aklavinone and daunomycinone, exhibits a slight influence on cytotoxicity and the inhibition of RNA and DNA synthesis in intact cells. jst.go.jp Specifically, ethyl, isopropyl, and acetonyl derivatives at C-9 have shown comparable potency. jst.go.jp However, the methyl derivative generally displays the least activity among these. jst.go.jp This suggests that larger, more complex side chains at C-9 might be more favorable for maintaining or enhancing biological activity.

Table 4: Influence of C-9 Side Chain on Biological Activity

| C-9 Side Chain | Relative Potency (Cytotoxicity, Nucleic Acid Synthesis Inhibition) |

| Ethyl | Comparable |

| Isopropyl | Comparable |

| Acetonyl | Comparable |

| Methyl | Least active |

Table 5: Impact of C-10 Substituents on Biological Activity

| C-10 Substituent | Effect on RNA Synthesis Inhibition | Effect on Cytotoxicity & Nucleic Acid Synthesis Inhibition |

| 10-Carbomethoxy (S-configuration) | Decreased | Essential (removal leads to marked reduction) |

| Absence of 10-Carbomethoxy | Not applicable | Marked reduction |

Impact of Glycosylation Patterns (e.g., Monosaccharides, Disaccharides, Trisaccharides)

Glycosylation, the process of attaching saccharide (sugar) moieties to a molecule, is a significant modification that can profoundly influence the biological activity, solubility, and pharmacokinetic properties of natural products, including many anthracycline and tetracenone antibiotics. The presence, number, and type of sugar units (monosaccharides, disaccharides, trisaccharides) attached to the aglycone can alter the compound's interaction with biological targets, such as DNA, and impact its cellular uptake and metabolism. For many glycosylated natural products, the sugar moiety is essential for activity, often facilitating binding to specific receptors or transport across membranes. However, specific detailed research findings or data tables focusing solely on the impact of monosaccharide, disaccharide, or trisaccharide glycosylation patterns on the SAR of this compound itself were not identified in the conducted searches.

Computational Approaches to SAR

Computational approaches have become indispensable tools in modern drug discovery and SAR studies, offering insights into molecular interactions and predicting biological activities without extensive experimental work. These methods leverage advanced algorithms and computational power to model molecular behavior at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger macromolecule (receptor), such as a protein or nucleic acid. openaccessjournals.comopenaccessjournals.com The primary goal of molecular docking is to understand the binding affinity and interaction energies between the ligand and the receptor, which helps identify potential drug candidates and optimize their properties. openaccessjournals.comopenaccessjournals.com Scoring functions are employed to assess the strength of binding, evaluating factors like hydrogen bonding, van der Waals forces, electrostatic interactions, and solvation effects to predict the binding affinity and stability of the complex. openaccessjournals.com A more negative Gibbs free energy (ΔG) value typically indicates a stronger binding affinity between the protein-ligand complex. nih.gov Despite its widespread application in drug discovery, specific molecular docking studies or binding affinity predictions conducted solely for this compound were not found in the search results.

Quantum chemical studies apply principles of quantum mechanics to investigate the electronic structure and properties of molecules. These studies are crucial for understanding phenomena such as tautomerism and conformational landscapes. Tautomerism describes the reversible structural isomerism involving the transfer of a hydrogen atom and the rearrangement of double bonds, which can significantly alter a molecule's polarity, hydrogen bonding pattern, and other physicochemical properties. nih.govbiorxiv.org The accurate computation of tautomer ratios and the exploration of complex conformational landscapes are important in computer-aided drug discovery, as these factors can influence molecular recognition and binding to biological targets. nih.govbiorxiv.org Quantum chemical methods can predict potential energy surfaces and identify stable conformers and tautomeric forms. However, specific quantum chemical studies focusing on the tautomerism or conformational landscape of this compound were not identified in the conducted searches.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that establishes a mathematical relationship between the chemical structures of a set of compounds and their observed biological activities. nih.govmdpi.com By compiling molecular descriptors that explain physicochemical and/or chemical structure properties, QSAR models can predict the biological activity of new compounds based on their structural features. mdpi.comdiva-portal.org These models are built using a training set of compounds with known biological activities and are then validated to assess their predictive accuracy. nih.govmdpi.com QSAR is particularly robust for predicting the activity of closely related analogs within its applicability domain. nih.govdiva-portal.org While QSAR is a powerful tool for predicting activity and guiding the design of new drug candidates, specific QSAR modeling studies focused on this compound for activity prediction were not found in the search results.

Advanced Research Methodologies and Applications of Auramycinone

Analytical Techniques in Auramycinone Research

Spectroscopic Characterization (NMR, LC-MS, HPLC-UV/vis) in Biosynthesis Studies

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its intermediates during biosynthesis studies. Nuclear Magnetic Resonance (NMR) spectroscopy, including Carbon-13 NMR, is widely employed to determine the precise arrangement of atoms within the molecule, providing detailed insights into its chemical structure. nih.govtandfonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV/visible detection (HPLC-UV/vis) are crucial for separating, identifying, and quantifying this compound and its related compounds from complex fermentation broths or enzymatic reaction mixtures. These methods enable researchers to track the formation of this compound and other anthracyclinone products, such as aklavinone (B1666741) and nogalamycinone, during engineered biosynthetic pathways. acs.org The physicochemical properties of these compounds are routinely characterized through such methods, confirming their identity and purity. acs.org

Enzymatic Assay Development and Product Assessment

Enzymatic assays are fundamental to understanding the specific reactions involved in this compound biosynthesis and to evaluate the activity of enzymes responsible for its formation and modification. The development of such assays allows for the assessment of enzyme activity, substrate specificity, and the characterization of reaction products. For instance, studies involving the engineering of anthracyclinone pathways in Streptomyces coelicolor have successfully produced this compound and other anthracyclinones. acs.orgnih.govacs.org The products from these engineered pathways are then assessed for their structural identity and biological activity. acs.orgnih.govacs.org

For example, the production of this compound in Streptomyces lividans by introducing specific structural genes from various anthracycline-producing Streptomyces species has been achieved, allowing for the elucidation of detailed biosynthesis steps and the identification of responsible genes. nih.govmicrobiologyresearch.orgasm.org Furthermore, the antiproliferative activity of biosynthesized this compound, alongside compounds like nogalamycinone and aklavinone, has been tested in mammalian cancer cell viability assays, demonstrating moderate cytotoxicity. acs.orgacs.org This assessment of biological activity is a critical part of product evaluation in biosynthesis studies.

Table 1: Representative Anthracyclinones Produced via Engineered Biosynthesis

| Compound Name | Production Titer (mg/L) | Biological Activity |

| Aklavinone | 15–20 acs.org | Moderate cytotoxicity against cancer cell lines acs.orgacs.org |

| 9-epi-Aklavinone | 15–20 acs.org | Not specified in results |

| This compound | 15–20 acs.org | Moderate cytotoxicity against cancer cell lines acs.orgacs.org |

| Nogalamycinone | 15–20 (optimized to 103) acs.org | Moderate cytotoxicity against cancer cell lines acs.orgacs.org |

Research Applications of this compound

This compound's unique position in the anthracycline biosynthetic pathway and its inherent biological properties make it a valuable compound for various research applications.

As a Model Compound for Anthracycline Biosynthesis Research

This compound serves as an important model compound for studying the intricate processes of anthracycline biosynthesis and modification. Its production through natural biosynthesis in Streptomyces strains, particularly those also producing daunomycin and nogalamycin, highlights its central role in these pathways. smolecule.comgoogle.com Researchers have leveraged its structure to understand the sequential enzymatic steps, from the initial polyketide backbone formation to subsequent cyclization, hydroxylation, and glycosylation reactions that lead to diverse anthracycline derivatives. nih.govacs.orgnih.govasm.orggoogle.com The ability to produce this compound in heterologous hosts, such as Streptomyces lividans, by introducing specific gene clusters from different Streptomyces species, has been instrumental in dissecting these complex biosynthetic routes. nih.govmicrobiologyresearch.orgasm.org This makes this compound a key intermediate for probing and engineering new anthracycline analogues through biotransformation. google.com

Role in Chemical Genetics Studies to Probe Biological Pathways

This compound and its related anthracycline derivatives are of significant interest in chemical genetics studies aimed at probing fundamental biological pathways. These compounds are known for their ability to intercalate into DNA, thereby inhibiting nucleic acid synthesis. ontosight.ai This mechanism of action is crucial for their potent biological activities against rapidly dividing cells, including cancer cells and bacteria. ontosight.ai Investigations into how this compound interacts with specific cellular targets provide valuable insights into its mechanism of action and can help identify potential resistance mechanisms in microorganisms. smolecule.com By studying its effects on cellular processes, researchers can gain a deeper understanding of DNA replication, transcription, and cell proliferation pathways, contributing to the broader field of pharmacology and biochemistry. ontosight.ai The observed moderate cytotoxicity of this compound against various mammalian cancer cell lines further underscores its utility in probing pathways related to cell growth and death. acs.orgacs.org

Foundation for Lead Compound Identification in Drug Discovery Research

This compound's potent biological activities, particularly its antimicrobial and anticancer properties, establish it as a foundational compound in drug discovery research. It is considered a primary candidate for the development of new antibiotics and anticancer agents. smolecule.com The ongoing research into this compound and its derivatives aims to identify novel compounds with improved efficacy and reduced side effects compared to existing anthracycline drugs like doxorubicin (B1662922) and daunorubicin (B1662515). ontosight.ai Its unique structural features, such as specific hydroxylation patterns, can enhance its interaction with biological targets, making it a valuable scaffold for further medicinal chemistry efforts. smolecule.com Quantitative Structure-Activity Relationship (QSAR) approaches and virtual screening methods are employed to identify lead-like molecules from natural sources, including microbial products, that exhibit promising antitumor and antibiotic activities, with compounds like aklavinone (a related aglycone) being recognized for their significant anticancer potential. researchgate.netmdpi.com The moderate cytotoxicity demonstrated by this compound against cancer cell lines further supports its potential as a lead compound for therapeutic development. acs.orgacs.org

Potential in Agricultural Applications (e.g., plant pathogen combat)

Beyond its pharmaceutical relevance, this compound also holds potential for applications in agriculture. Due to its inherent antimicrobial properties, this compound may be utilized to combat various plant pathogens. smolecule.com This application leverages its ability to disrupt cellular processes in microorganisms, offering a natural product-based solution for plant protection strategies. Further research in this area could explore its efficacy against specific plant diseases and its environmental impact as an agricultural agent.

Future Perspectives in Auramycinone Research

Advancements in Combinatorial Biosynthesis for Bespoke Anthracyclines

Combinatorial biosynthesis represents a powerful strategy for generating a diverse array of anthracycline molecules by mixing and matching genes from different biosynthetic pathways nih.govresearchgate.netnih.govacs.orgresearchgate.netnih.govnih.gov. Streptomyces species, often referred to as "nature's antibiotic factories," are central to these efforts due to their inherent capacity to produce complex polyketides like anthracyclines nih.govacs.orgresearchgate.netnih.govnih.gov.

Significant progress has been made in developing comprehensive synthetic biology toolboxes, such as the BioBricks POLYketide Metabolic EngineeRing (BIOPOLYMER) platform in Streptomyces coelicolor M1152ΔmatAB nih.govacs.orgfigshare.com. This platform facilitates the production of anthracyclinones, including aklavinone (B1666741), 9-epi-aklavinone, auramycinone, and nogalamycinone, at improved titers nih.govacs.orgfigshare.com.

Key advancements in combinatorial biosynthesis include:

C-H Functionalization: Engineering strategies have enabled the generation of anthracyclinones with regiospecific C-H oxygenation, leading to novel analogs. This involves swapping ketoreductase and first-ring cyclase enzymes with those from other biosynthetic pathways, such as the mithramycin pathway, to produce 2-hydroxylated anthracycline analogs nih.govresearchgate.netnih.gov.

Multioxygenase Cassettes: The engineering of multioxygenase cassettes allows for precise modifications like 1-hydroxylation, 10-hydroxylation, 11-hydroxylation, 10-decarboxylation, and 4-hydroxyl regioisomerization, significantly expanding the chemical diversity of anthracyclinones nih.govresearchgate.netnih.gov.

N,N-Dimethylation: Introduction of genes from pathways like aclarubicin (B47562) has enabled the production of N,N-dimethylated anthracyclines, such as N,N-dimethyldaunorubicin. These modifications can lead to compounds with reduced cytotoxicity compared to their natural counterparts frontiersin.org.

These efforts aim to create "bespoke" anthracyclines, rationally designed to possess advantageous properties, including increased potency, reduced drug resistance, and diminished cardiotoxicity nih.govacs.orgacs.org.

Exploration of Novel this compound Analogs with Tuned Bioactivities

The structural modification of anthracyclines, particularly changes in the deoxysugar functionality, is a crucial avenue for developing drugs with improved potency and fewer side effects nih.govrsc.orgmedicalnewstoday.comacs.org. This compound itself has demonstrated moderate antiproliferative activity against various human cancer cell lines, indicating its potential as a scaffold for drug discovery nih.govacs.orgfigshare.com.

Research in this area focuses on:

Glycodiversification: Combinatorial biosynthesis of glycosyltransferases and deoxysugar synthesis enzymes is indispensable for generating glycodiversified anthracyclines nih.govacs.org. This involves exchanging the appended deoxysugar moiety with non-natural deoxysugar donors, leading to novel glycosylated analogs with potentially improved biological activities nih.gov.

Regiospecific Modifications: The generation of novel anthracyclinones through metabolic engineering has yielded compounds with regiospecific C-H oxygenation, highlighting the importance of specific hydroxylation patterns (e.g., at positions 1, 10, and 11) for the cytotoxicity of anthracyclinones nih.govresearchgate.netresearchgate.net.

Reduced Cardiotoxicity: N,N-dimethylation of the amino sugar moiety in anthracyclines has shown promise in abrogating DNA damage activity while retaining chromatin damage, leading to reduced cardiotoxicity in preclinical models nih.govfrontiersin.org.

Overcoming Resistance: The synthesis of novel anthracycline derivatives containing azido (B1232118) glycosides, for instance, has been explored as a semi-synthetic approach to overcome resistance in specific cancer cells, demonstrating retained antiproliferative activity against drug-sensitive human cancer cell lines usp.br.

These efforts are geared towards tuning the bioactivities of this compound analogs to achieve superior therapeutic outcomes.

Rational Metabolic Engineering for Improved Production and Diversity

Rational metabolic engineering is a cornerstone for enhancing the production of anthracyclines and expanding their structural diversity nih.govrsc.orgresearchgate.netnih.govacs.orgresearchgate.netfigshare.com. This approach involves systematic modifications to the host organism's metabolic pathways.

Key strategies and findings include:

Precursor Engineering: Overexpression of enzymes involved in precursor biosynthesis, such as phosphoglucomutase (Pgm) and acetyl-CoA carboxylase complex (ACCase), can funnel carbon from central metabolism towards polyketide biosynthesis, thereby increasing the production titers of anthracyclines nih.gov.

Host Strain Optimization: Development of improved Streptomyces coelicolor expression hosts, for example, by deleting the matAB gene cluster, has resulted in reduced mycelial aggregation, improved biomass accumulation, and enhanced anthracyclinone production nih.govacs.orgfigshare.com.

Gene Cassette Optimization: Identifying optimal combinations of promoters, genes, and vectors within engineered anthracyclinone pathways has led to significant increases in the production of key anthracyclinones. For instance, optimization efforts have boosted nogalamycinone production titers from 15-20 mg/L to 103 mg/L nih.govacs.orgfigshare.com.

Tailoring Enzyme Promiscuity: Systematic evaluation of the substrate promiscuity of post-polyketide synthase (PKS) tailoring enzymes is crucial. This understanding allows for the rational engineering of these enzymes to diversify anthracycline analogues by installing various functional groups like ketones, aldehydes, and alcohols nih.govresearchgate.netresearchgate.net.

Addressing Autotoxicity: A significant challenge in anthracycline production is the inherent cytotoxicity of these compounds to the producer strains. Strategies are being explored to mitigate this, such as optimizing the activity of key enzymes like cytochrome P450 monooxygenase DoxA, which can be rate-limiting for the production of N,N-dimethylated anthracyclines frontiersin.orgmdpi.com.

These metabolic engineering efforts are vital for achieving economically viable production of novel anthracyclines and for creating a broader spectrum of derivatives.

Deepening Understanding of Molecular Interactions and Target Specificity

A deeper understanding of the molecular interactions of this compound and other anthracyclines with their biological targets is fundamental for designing drugs with improved efficacy and reduced off-target effects. Traditionally, anthracyclines are known to exert their antitumor effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks nih.govwikipedia.orgmedicalnewstoday.comacs.orgnih.govaacrjournals.orgmdpi.com.

Future research aims to:

Elucidate Cardiotoxicity Mechanisms: Recent studies suggest that anthracycline-induced cardiotoxicity is linked to their ability to induce both DNA double-strand breaks and histone eviction. Designing anthracyclines that primarily focus on histone eviction activity while minimizing topoisomerase II poisoning could lead to cardiotoxicity-free compounds rsc.orgresearchgate.net.

Mitochondrial DNA Interactions: Anthracyclines have been shown to intercalate not only into nuclear DNA but also directly into mitochondrial DNA (mtDNA), which may contribute to their marked mitochondrial toxicity. Further research into these interactions could inform the design of compounds with reduced mitochondrial impact nih.gov.

Alternative Targets: Exploration of novel cellular targets beyond DNA and topoisomerase II is ongoing. For example, some anthracycline analogs, such as N-benzyladriamycin-14-valerate (AD 198), exhibit superior antitumor activity without strongly binding DNA or inhibiting topoisomerase II, suggesting alternative cytotoxic mechanisms, potentially involving interactions with the C1-regulatory domain of protein kinase C (PKC) aacrjournals.org. Understanding these alternative targets opens new avenues for drug design, particularly for overcoming drug resistance.

Structure-Activity Relationships (SAR): Detailed SAR studies are crucial to correlate specific structural modifications with changes in molecular interactions and biological outcomes. Combinatorial biosynthesis provides a versatile toolkit for these studies, enabling the systematic probing of how structural variations impact biological activities nih.gov.

By precisely mapping these molecular interactions, researchers can rationally design anthracycline analogs that selectively target cancer cells while sparing healthy tissues.

Synthetic Biology for "New-to-Nature" Anthracycline Development

Synthetic biology is a transformative discipline that applies engineering principles to biological systems, enabling the design and construction of novel biological parts, devices, and systems, including the reprogramming of microorganisms for the production of natural products nih.govnih.govacs.orgnih.govnih.govacs.orgacs.orgmdpi.com. In the context of anthracyclines, synthetic biology is pivotal for developing "new-to-nature" compounds—molecules not found in nature but possessing desirable therapeutic properties.

Approaches in this domain include:

Modular Biosynthesis: The modular nature of polyketide synthases (PKSs) involved in anthracycline biosynthesis allows for domain or module shuffling, targeted mutagenesis, and the creation of artificial biosynthetic pathways. This enables the precise assembly of hybrid PKS systems to generate novel polyketide scaffolds nih.govmdpi.com.

Reprogramming Glycosylation: Synthetic biology enables the exchange of native deoxysugar moieties with non-natural or chemically modified sugars, leading to anthracyclines with altered glycosylation patterns. Since glycosylation significantly impacts the biological activity of anthracyclines, this glycodiversification is a powerful tool for discovering compounds with improved potency or reduced toxicity nih.govacs.orgacs.org.

Engineered Chassis Strains: The development of robust and efficient microbial chassis strains, such as engineered Streptomyces coelicolor derivatives, provides optimized platforms for heterologous expression and production of complex natural products. These strains are designed to overcome limitations like slow growth kinetics and provide a comprehensive genetic toolbox for combinatorial biosynthesis nih.govacs.orgfigshare.com.

Directed Evolution: Applying directed evolution to biosynthetic enzymes can enhance their catalytic efficiency or alter their substrate specificity, leading to the production of novel or higher-yielding anthracycline derivatives nih.gov.

The integration of synthetic biology principles with a deep understanding of anthracycline biosynthesis promises to unlock an unprecedented chemical space for drug discovery, paving the way for the next generation of anthracycline-based therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.